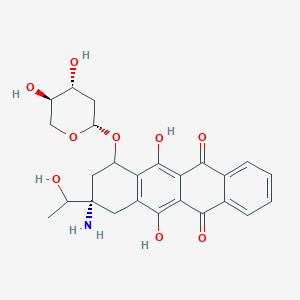

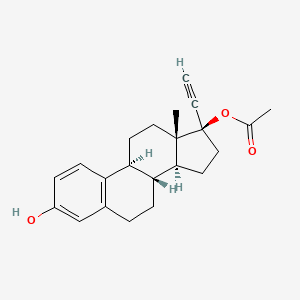

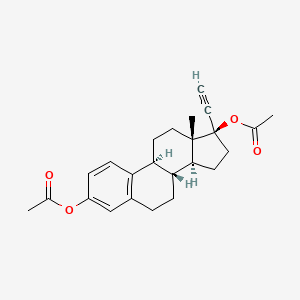

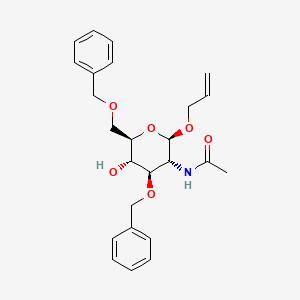

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Application 1: Catalytic, Regioselective Sulfonylation of Carbohydrates

- Summary of Application : This research focuses on the solvent-free regioselective functionalization of carbohydrate polyols with 4-toluesulfonyl (tosyl) group. This allows the easy and quick activation of a saccharide site with a tosylate leaving group .

- Methods of Application : The method is based on the use of catalytic dibutyltin oxide and tetrabuylammonium bromide (TBAB), and a moderate excess of N, N -diisopropylethyl amine (DIPEA) and tosyl chloride (TsCl), leading to the selective functionalization at 75 °C of a secondary equatorial hydroxy function flanked by an axial one in a pyranoside .

- Results : The procedure is endowed with several advantages, such as the use of cheap reagents, experimental simplicity, and the need for reduced reaction times in comparison with other known approaches .

Application 2: Synthesis of Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives

- Summary of Application : This research involves the synthesis of anticancer compounds using a 4-toluenesulfonyl chloride .

- Methods of Application : In the first step, the tosylated starch (TsST) was synthesized by using a 4-toluenesulfonyl chloride. In the second step, the aminated starch was synthesized via the reaction of TsST with para-phenylenediamine .

- Results : The various products were prepared in noteworthy yields (85–93%) in fast reaction times (35–80 min) without laborious work-up procedures .

Application 3: Carbohydrate-Based Lactones: Synthesis and Applications

- Summary of Application : This research focuses on the synthesis and uses of different kinds of carbohydrate-based lactones, which includes aldonolactones, other related monocyclic lactones and bicyclic systems .

- Methods of Application : The method involves the use of 4-toluenesulfonyl (tosyl) group for the synthesis of carbohydrate-based lactones .

- Results : The synthesis of these lactones has found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .

Application 4: Catalyst-Controlled, Regioselective Reactions of Carbohydrate

- Summary of Application : This research involves the regioselective 3-O-alkylations of fuco- and arabinosides .

- Methods of Application : The method is based on the activation of the corresponding phenylboronic esters with triethylamine .

- Results : The 4-toluenesulfonyl (tosyl) group represents a cheap option adopted for both primary and secondary saccharide positions .

Safety And Hazards

Eigenschaften

IUPAC Name |

[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWIFFZBWFOWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)